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molecular formula C9H18N2OSi B8264091 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole

Cat. No. B8264091
M. Wt: 198.34 g/mol
InChI Key: SUBYSXRGWSURGY-UHFFFAOYSA-N
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Patent
US08871210B2

Procedure details

Under an argon atmosphere, a dimethylformamide (500 mL) suspension of sodium hydride (60%, 18.9 g) was ice-cooled and then imidazole (30.9 g) was added so as to prevent an inner temperature from rising to 5° C. or higher. The reaction solution was stirred at 0° C. for 45 minutes. To the reaction solution, 2-(trimethylsilyl)ethoxymethyl chloride (72.4 g) was added dropwise. The reaction solution was stirred at room temperature for 14 hours. To the reaction solution, ice water (200 mL) was added. The aqueous layer was extracted twice with a solution (n-hexane:ethyl acetate=1:1 (200 mL)). The combined organic layer was washed with saturated sodium chloride solution and then dried over anhydrous magnesium sulfate. After removing anhydrous magnesium sulfate by filtration, the filtrate was concentrated to obtain the title compound (116 g) having the following physical properties.
Quantity
30.9 g
Type
reactant
Reaction Step One
Quantity
72.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
18.9 g
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH:3]1[CH:7]=[CH:6][N:5]=[CH:4]1.[CH3:8][Si:9]([CH3:16])([CH3:15])[CH2:10][CH2:11][O:12][CH2:13]Cl>CN(C)C=O>[CH3:8][Si:9]([CH3:16])([CH3:15])[CH2:10][CH2:11][O:12][CH2:13][N:3]1[CH:7]=[CH:6][N:5]=[CH:4]1 |f:0.1|

Inputs

Step One
Name
Quantity
30.9 g
Type
reactant
Smiles
N1C=NC=C1
Step Two
Name
Quantity
72.4 g
Type
reactant
Smiles
C[Si](CCOCCl)(C)C
Step Three
Name
ice water
Quantity
200 mL
Type
reactant
Smiles
Step Four
Name
Quantity
18.9 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction solution was stirred at 0° C. for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
from rising to 5° C.
STIRRING
Type
STIRRING
Details
The reaction solution was stirred at room temperature for 14 hours
Duration
14 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice with a solution (n-hexane:ethyl acetate=1:1 (200 mL))
WASH
Type
WASH
Details
The combined organic layer was washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After removing anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C[Si](CCOCN1C=NC=C1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 116 g
YIELD: CALCULATEDPERCENTYIELD 134.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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